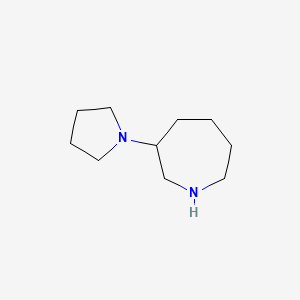

4,4-Dimethylhex-5-en-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

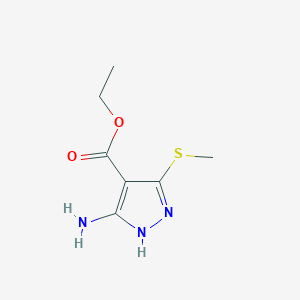

4,4-Dimethylhex-5-en-1-amine is a chemical compound with the CAS Number: 1007122-76-0 . It has a molecular weight of 127.23 . The IUPAC name for this compound is 4,4-dimethyl-5-hexen-1-amine . It is stored in a dark place, under an inert atmosphere, at a temperature of 2-8°C .

Synthesis Analysis

The synthesis of amines like this compound can be achieved through various methods . These include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide formed, alkylation of potassium phthalimide followed by hydrolysis of the N‑alkyl phthalimide formed (i.e., the Gabriel synthesis), and reductive amination of aldehydes or ketones .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17N/c1-4-8(2,3)6-5-7-9/h4H,1,5-7,9H2,2-3H3 . This indicates that the compound has a carbon backbone with a double bond and an amine group attached.Chemical Reactions Analysis

Amines, including this compound, can undergo a variety of reactions . These include reactions with acid chlorides to form amides, conversion to alkenes via a Hofmann elimination, and reactions with alkyl halides .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Atmospheric Nucleation Enhancement

Amines, including compounds structurally related to 4,4-Dimethylhex-5-en-1-amine, have been identified as potent agents that can enhance both neutral and ion-induced sulfuric acid-water nucleation in the atmosphere more effectively than ammonia. This suggests their significant role in atmospheric processes and cloud formation, which has implications for climate modeling and air quality assessments (Kurtén et al., 2008).

Organic Synthesis and Catalysis

Cycloaddition Reactions

Research has demonstrated the utility of amines in asymmetric organocatalysis of cycloaddition reactions, leading to enantiomerically enriched products. This application is crucial for the synthesis of complex organic molecules with specific chiralities, highlighting the role of amines in advancing synthetic organic chemistry (Harmata et al., 2003).

Michael Addition Reactions

Amines serve as efficient catalysts in thiol-ene based Michael addition reactions, facilitating the synthesis of polymers and other valuable chemical products. This underscores the importance of amines in polymer chemistry and material science applications (Li et al., 2010).

Biomass Conversion

Amines are key intermediates in the conversion of biomass-based alcohols into valuable chemical products, including agrochemicals, pharmaceuticals, and polymers. This research underscores the critical role of amines in sustainable chemistry and the development of greener chemical processes (Pera‐Titus & Shi, 2014).

Material Science

Supramolecular Chemistry

Studies focusing on noncovalent interactions between amines and carboxylic acid derivatives enhance our understanding of the role these compounds play in forming supramolecular networks. This knowledge is pivotal for the development of new materials with tailored properties for specific applications (Jin et al., 2011).

Security Inks

Novel V-shaped molecules derived from amines demonstrate significant potential in the development of security inks. Their morphology-dependent fluorochromism, induced by mechanical force or pH stimuli, can be applied in anti-counterfeiting technologies (Lu & Xia, 2016).

Safety and Hazards

Direcciones Futuras

While specific future directions for 4,4-Dimethylhex-5-en-1-amine are not mentioned in the search results, amines in general are a focus of ongoing research in the field of organic chemistry due to their wide range of applications . They are used in the synthesis of a variety of chemical compounds and can serve as building blocks for pharmaceuticals, agrochemicals, and materials science .

Propiedades

IUPAC Name |

4,4-dimethylhex-5-en-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-4-8(2,3)6-5-7-9/h4H,1,5-7,9H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSTULNDNIEOFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCN)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2645049.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B2645056.png)

![6-(4-benzylpiperidin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2645060.png)

![8-oxo-N-tosyl-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B2645062.png)

![N-[3-(4-chlorophenyl)sulfanyl-4-hydroxynaphthalen-1-yl]thiophene-2-sulfonamide](/img/structure/B2645065.png)